molecular formula C21H16F3N5O B2988952 4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile CAS No. 477872-96-1

4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile

Cat. No.: B2988952
CAS No.: 477872-96-1
M. Wt: 411.388
InChI Key: QLNABUAQOLAWJO-UHFFFAOYSA-N
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Description

4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives with altered functional groups .

Mechanism of Action

The mechanism of action of 4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholino-2-(2-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-morpholin-4-yl-2-pyridin-2-yl-6-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N5O/c22-21(23,24)15-5-3-4-14(12-15)18-16(13-25)20(29-8-10-30-11-9-29)28-19(27-18)17-6-1-2-7-26-17/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNABUAQOLAWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2C#N)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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